molecular formula C9H8Cl2N2O B2826830 (2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide CAS No. 876729-84-9

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide

Cat. No.: B2826830
CAS No.: 876729-84-9
M. Wt: 231.08
InChI Key: WWOAAMJEUHUILM-DUXPYHPUSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide is an organic compound characterized by the presence of a hydrazide group attached to a propenyl chain, which is further substituted with a 2,4-dichlorophenyl group

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired hydrazide by the addition of a suitable acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial efflux pumps, thereby enhancing the efficacy of antibiotics . The compound can also interact with enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)prop-2-enehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c10-7-3-1-6(8(11)5-7)2-4-9(14)13-12/h1-5H,12H2,(H,13,14)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOAAMJEUHUILM-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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